4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7-10-6(5-12-7)4-11-3-1-2-9-11/h1-3,5H,4H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUIMWXIGIDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1H-pyrazole-1-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Substitution Reactions at the Thiazole Ring
The electron-deficient thiazole ring undergoes electrophilic substitution, particularly at the C5 position. Key reactions include:
Halogenation
-
Chlorination : Reaction with N-chlorosuccinimide (NCS) in DMF at 80°C introduces chlorine at C5, yielding 5-chloro-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-amine (85% yield) .
-
Bromination : Using N-bromosuccinimide (NBS) in THF under reflux produces the 5-bromo derivative (78% yield) .
Nitration
Nitration with fuming HNO₃/H₂SO₄ at 0°C selectively substitutes C5 with a nitro group (72% yield) .
Cyclocondensation Reactions
The amine group participates in cyclocondensation to form fused heterocycles:
Thiazolo[3,2-b]pyrazoles
Reaction with phenacyl bromides (e.g., 4-fluorophenacyl bromide) in ethanol under reflux generates thiazolo[3,2-b]pyrazole derivatives via thioamide intermediates :
text4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine + RCOCH₂Br → 2-(5-Aryl-thiazol-2-yl)-4-arylpyrazole derivatives
Example :
| Product | R₁ | R₂ | Yield (%) | MP (°C) |
|---|---|---|---|---|
| 10j | 4-Cl | 4-F | 65 | 158–160 |
| 10e | H | 4-NO₂ | 79 | >210 |
Oxidation of the Pyrazole Ring
The pyrazole methyl group is oxidized to a carbonyl using 2-iodoxybenzoic acid (IBX) in DMSO, yielding 4-(1H-pyrazol-1-carbonyl)-1,3-thiazol-2-amine (68% yield) .
Reduction of Nitro Groups
Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted derivatives to amines (e.g., 5-nitro → 5-amino, 90% yield) .
Alkylation/Acylation at the Amine Group
The primary amine undergoes N-functionalization:
Alkylation
Reaction with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile produces N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-amine (76% yield) .
Acylation
Treatment with acetyl chloride in pyridine forms the N-acetyl derivative (82% yield) .
Coordination Chemistry and Metal Complexation
The amine and pyrazole nitrogen atoms act as ligands for transition metals:
Cu(II) Complexes
Reaction with CuCl₂ in methanol forms octahedral complexes, validated by ESR and UV-Vis spectroscopy .
Stoichiometry : [Cu(L)₂Cl₂] (L = 4-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-amine)
Spiro-Intermediates in Cyclization
DFT studies reveal that cyclocondensation proceeds via spiro-intermediates (ANSARO mechanism: Addition of Nucleophile-Spiro Annulation-Ring Opening) .
Stability and Reactivity Trends
Scientific Research Applications
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives, including 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine, have been extensively studied. Research indicates that compounds containing thiazole moieties exhibit significant efficacy in seizure models.
Case Studies and Findings
- Siddiqui et al. (2020) demonstrated that thiazole-integrated pyrrolidin-2-one analogues showed notable anticonvulsant activity. The structure-activity relationship (SAR) indicated that specific substitutions enhance efficacy, with some compounds achieving median effective doses significantly lower than standard medications like ethosuximide .
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines, revealing promising anticonvulsant effects alongside anticancer potential .
Anticancer Properties
The anticancer potential of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine has been investigated in several studies, showcasing its ability to inhibit tumor growth across different cancer cell lines.
Key Findings
- In a study by Łączkowski et al. , several new thiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. The presence of electron-withdrawing groups was critical for enhancing anticancer activity .
- Kalanithi et al. (2015) reported on the synthesis of novel heterocyclic compounds containing pyrazole and thiazole moieties, which exhibited promising antioxidant and anticancer activities .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored, with promising results indicating their potential as effective agents against various pathogens.
Research Insights
- A study highlighted the synthesis of thiazole derivatives that were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced their antimicrobial efficacy .
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is crucial for optimizing its pharmacological properties.
| Compound | Activity Type | Key Structural Features | Effective Dose |
|---|---|---|---|
| Compound 1 | Anticonvulsant | Methoxy group on pyridine | ED50: 18.4 mg/kg |
| Compound 19 | Anticancer | Presence of benzofuran ring | IC50: 23.30 mM |
| Compound 36 | Antimicrobial | Free amino group at position 2 | MIC: 0.09 µg/mL |
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s pyrazolylmethyl group distinguishes it from analogs with aryl (e.g., 4-chlorophenyl in ), heteroaromatic (e.g., imidazopyridine in ), or complex triazole-thiophene motifs (e.g., MortaparibMild in ).
- Synthetic Complexity : While the target compound is synthesized in one step , MortaparibMild and imidazopyridine derivatives require multi-step protocols, impacting scalability .
- Physical Properties : The target compound’s lower melting point (108–110 °C) compared to 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (180 °C) suggests differences in crystallinity and solubility .
Anti-inflammatory and Anticancer Activity
- MortaparibMild : Acts as a dual inhibitor of Mortalin and PARP1, showing promise in cancer therapy by disrupting mitochondrial function and DNA repair .
- TH-848 and TH-644: Aminothiazole derivatives demonstrated inhibitory effects on RANKL- and LPS-mediated osteoclastogenesis, suggesting utility in inflammatory bone diseases .
Further studies are needed to confirm activity.
Computational Docking and Binding Affinity
- MortaparibMild : Docking studies revealed interactions with Mortalin’s ATP-binding pocket, critical for its inhibitory activity .
- Compounds 9c, 9g, and 9m : Triazole-thiazole hybrids showed favorable binding poses in COX-2 active sites, as visualized using AutoDock Vina .
Target Compound: No docking data are available, but its pyrazole-thiazole scaffold is amenable to computational modeling for target identification.
Physicochemical and Spectral Comparisons
- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine displays characteristic propargyl peaks at δ 2.31 (t) and δ 4.46 (d) .
- Elemental Analysis :
- The target compound’s C, H, N, and S content aligns with its molecular formula (C₇H₇N₃S), while MortaparibMild (C₁₇H₁₄N₆O₂S₂) includes additional sulfur and oxygen atoms .
Biological Activity
The compound 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in medicinal chemistry.
The synthesis of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine typically involves the cyclization of 1H-pyrazole-1-carbaldehyde with thiosemicarbazide under acidic conditions. This method allows for the formation of the thiazole ring, which is crucial for its biological activity.
Table 1: Summary of Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | 1H-pyrazole-1-carbaldehyde + thiosemicarbazide | Acidic medium | Variable |
| Industrial Scale Production | Optimized continuous flow reactors | Varies | High |
4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine acts primarily as an enzyme inhibitor , particularly targeting soluble epoxide hydrolase (sEH). By binding to the active site of sEH, it prevents the hydrolysis of epoxides to diols, leading to reduced inflammation and potential therapeutic benefits in various diseases .
Antimicrobial Activity
Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. Specifically, derivatives similar to 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine have shown activity against Mycobacterium tuberculosis, with selectivity indices suggesting potential as anti-tubercular agents .
Anticancer Potential
Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, certain modifications to the thiazole core have yielded compounds with enhanced cytotoxicity against various cancer cell lines such as HT-29 and Jurkat cells . The structure-activity relationship (SAR) studies indicate that specific substituents on the thiazole ring can significantly enhance anticancer activity.
Antimalarial Activity
In vitro studies have shown that modifications to the N-aryl amide group linked to the thiazole ring can lead to compounds with high antimalarial potency against Plasmodium falciparum strains. The SAR analysis suggests that non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhance activity .
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of 2-amino thiazoles, including derivatives of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine. The results indicated a minimum inhibitory concentration (MIC) of 4.5 μM against M. tuberculosis, highlighting its potential as a lead compound for further development in tuberculosis treatment .
Case Study 2: Anticancer Activity
Another investigation focused on a library of thiazole derivatives for their anticancer properties. Compound modifications led to significant cytotoxic effects in vitro, with IC50 values reported in low micromolar ranges against several cancer cell lines. The presence of electron-donating groups was found to be critical for enhancing antiproliferative activity .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting catalysts, solvents, and temperature. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can enhance coupling efficiency, as demonstrated in cyclopropaneamine synthesis . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) improves purity .
Q. What spectroscopic techniques are recommended for characterizing 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 8.87 ppm in CDCl₃) .
- IR spectroscopy to identify functional groups (e.g., amine N–H stretches near 3298 cm⁻¹) .
- Single-crystal X-ray diffraction for absolute structural validation, as applied to triazole derivatives .
Q. What are common solubility challenges during synthesis, and how can they be addressed?
- Methodological Answer : Poor solubility in aqueous media can hinder reactions. Use polar aprotic solvents (e.g., DMSO) for dissolution . For extraction, employ dichloromethane or ethyl acetate to isolate the compound from aqueous layers .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Column chromatography with silica gel and gradients of ethyl acetate/hexane (0–100%) effectively removes byproducts . Recrystallization from ethanol or methanol may further enhance purity for crystalline derivatives .
Advanced Research Questions
Q. How can computational studies (e.g., DFT) predict the reactivity of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the thiazole ring. Use software like Gaussian or ORCA to calculate transition states and activation energies, as demonstrated for triazole derivatives . Compare computed NMR chemical shifts with experimental data to validate predictions .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Conduct controlled assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols. Cross-validate results using multiple biological models, as seen in triazole and pyrazole studies .
Q. How to design structure-activity relationship (SAR) studies to identify key functional groups?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the pyrazole or thiazole moieties. Test their bioactivity (e.g., antioxidant, antimicrobial) and correlate with electronic (Hammett σ) or steric parameters. For example, substituting the 4-fluorobenzyl group in triazoles enhanced lipophilicity and membrane interaction .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by exposing the compound to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
